5-(Hydroxymethyl)pyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJEFOCIRXQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339752 | |

| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62400-75-3 | |

| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone properties

An In-depth Technical Guide to (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

Introduction: A Cornerstone Chiral Building Block

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, also known by its synonym D-Pyroglutaminol, is a versatile chiral molecule of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring a five-membered lactam ring with a stereodefined hydroxymethyl group, provides a unique combination of rigidity, functionality, and chirality. This makes it an invaluable starting material and intermediate for the asymmetric synthesis of complex molecular targets.[1] As a key building block, it enables the creation of novel therapeutics, particularly those targeting neurological disorders, and serves as a crucial tool in biochemical research for studying enzymatic pathways and protein interactions.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, analysis, applications, and handling protocols.

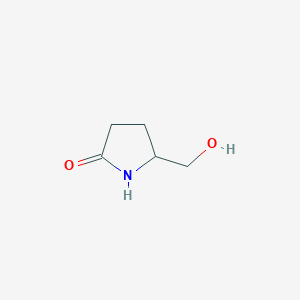

Caption: Chemical structure of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.

PART 1: Physicochemical and Spectroscopic Profile

Precise knowledge of a compound's physicochemical properties is fundamental for its application in synthesis and formulation. (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is typically supplied as a white to off-white crystalline powder.[1] Its key properties are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [1][3] |

| Molecular Weight | 115.13 g/mol | [1][3] |

| CAS Number | 66673-40-3 | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 83 - 85 °C (lit.) | [1][4] |

| Boiling Point | 147 - 149 °C / 0.06 mmHg (lit.) | [1][4] |

| Optical Rotation | [α]20/D = -31° (c=5 in ethanol) | [1] |

| Solubility | Chloroform, Dimethylformamide | [4] |

Spectroscopic Characterization

Verification of the structure and purity of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is routinely achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule. The proton NMR spectrum will show characteristic signals for the hydroxymethyl protons, the chiral proton at the C5 position, and the methylene protons within the pyrrolidinone ring.[5]

-

Mass Spectrometry (MS) : GC-MS analysis confirms the molecular weight of the compound, with a primary peak corresponding to the molecular ion [M]+ or related fragments.[6] The exact mass is 115.063328530 Da.[3][6]

PART 2: Synthesis and Chiral Integrity

The utility of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is critically dependent on its enantiomeric purity. Synthesis strategies must therefore be highly stereoselective. The most common and economically viable routes leverage the "chiral pool," starting from naturally occurring chiral molecules.

Synthesis from D-Glutamic Acid

A well-established route involves the stereoselective reduction of a D-pyroglutamic acid derivative.[7] D-Glutamic acid is first cyclized to D-pyroglutamic acid, which is then typically esterified to enhance the reactivity of the carboxylic acid. The subsequent reduction of this ester yields the target (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone with retention of configuration.

Caption: General workflow for synthesis from D-Glutamic Acid.

Experimental Protocol: Reduction of Ethyl D-Pyroglutamate

This protocol is a representative example of the final reduction step. The causality for using sodium borohydride (NaBH₄) lies in its chemoselectivity; it is a mild reducing agent capable of reducing esters to primary alcohols without affecting the more stable amide (lactam) functionality in the ring.[8]

-

Setup : To a solution of ethyl D-pyroglutamate (1 mmol) in absolute ethanol, cool the reaction vessel to 0-5 °C using an ice bath.

-

Reduction : Add sodium borohydride (1 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Reaction : Allow the mixture to stir at room temperature for an additional 2-4 hours.[8] Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully add 1M hydrochloric acid (HCl) to the reaction mixture to neutralize excess NaBH₄ and decompose the borate-ester complexes.

-

Work-up : Filter the resulting mixture. The solvent is then typically removed under reduced pressure, and the crude product is purified, often by column chromatography or recrystallization, to yield the final product.

Chiral Purity Analysis

Ensuring high enantiomeric purity is paramount for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[9][10]

-

Primary Method : Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. A sample is passed through a column containing a chiral stationary phase, leading to differential retention times for the (R) and (S) enantiomers, allowing for their accurate quantification.

-

Alternative Method : NMR spectroscopy using Chiral Solvating Agents (CSAs) can be employed. The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinguishable signals in the NMR spectrum, enabling the determination of the enantiomeric ratio.[10]

Caption: Conceptual workflow for determining enantiomeric purity via Chiral HPLC.

PART 3: Applications in Drug Development and Research

The unique structural features of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone make it a highly sought-after intermediate.[1]

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] The chiral pyrrolidinone ring is a privileged scaffold found in numerous biologically active compounds, including nootropic agents (drugs that may improve cognitive function), anticonvulsants, and antihypertensives.[7][8][11] Its defined stereochemistry is essential for achieving specific interactions with biological targets like enzymes and receptors.

-

Asymmetric Synthesis : Beyond direct incorporation, it serves as a chiral auxiliary or starting point for creating other complex chiral molecules. The hydroxymethyl group offers a reactive handle for further chemical transformations, allowing for the extension of the carbon skeleton or the introduction of new functional groups.[1]

-

Biochemical Research : The compound is utilized in studies involving protein interactions and enzyme activity.[1] Its structural similarity to pyroglutamic acid makes it a useful probe for investigating biological processes involving this amino acid derivative.

-

Polymer and Materials Science : It can act as a monomer or building block for the creation of specialty biodegradable polymers.[1]

PART 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical substance. (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is classified as an irritant.[12]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [6][13] |

| Hazard | H319 | Causes serious eye irritation. | [6][12][13] |

| Hazard | H335 | May cause respiratory irritation. | [6][13] |

| Precautionary | P261 | Avoid breathing dust. | [12][13] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [12][13] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [12] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation.[13]

-

First Aid : In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[12] For skin contact, wash off with soap and water.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14] Keep the container tightly sealed and in a well-ventilated area.[12][14] Storage at room temperature is generally acceptable.[1][4]

-

Spill Management : In case of a spill, avoid generating dust.[13] Sweep up the solid material and place it in a sealed container for disposal.[13] Wash the spill area thoroughly with water.[13]

Conclusion

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone stands out as a high-value chiral intermediate with significant applications in pharmaceutical and chemical industries. Its well-defined stereochemistry, coupled with versatile functional groups, provides a reliable foundation for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 7128291 - PubChem. National Center for Biotechnology Information. [Link]

-

5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. ResearchGate. [Link]

-

SYNTHESIS OF BIOLOGICAL ACTIVITVE this compound AT AMBIENT TEMPERATURE Abstract. International Journal of Pure and Applied Mathematics. [Link]

-

Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone - metasci. MetaSci Inc. [Link]

-

Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... - ResearchGate. ResearchGate. [Link]

-

Synthesis of nonracemic hydroxyglutamic acids - PMC - PubMed Central - NIH. National Institutes of Health. [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. The Chemical Society of Japan. [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. National Institutes of Health. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. National Institutes of Health. [Link]

-

Conformational Analysis of l-(Alkoxymethyl)-5(R)-methyl-2-pyrrolidinone Derivatives. Determination of the Absolute Stereochemistry of Alcohols | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. MDPI. [Link]

-

5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 7128291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethylpyrrolidin-2-one CAS#: 66673-40-3 [amp.chemicalbook.com]

- 5. (5R)-5-(hydroxyMethyl)-1-Methyl-2-Pyrrolidinone(122663-22-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 5-Hydroxymethylpyrrolidin-2-one - Safety Data Sheet [chemicalbook.com]

The Enantioselective Synthesis of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone: A Technical Guide for Advanced Chemical Research

Abstract

(S)-(+)-5-(hydroxymethyl)-2-pyrrolidinone, also known as L-Pyroglutaminol, is a pivotal chiral building block in modern medicinal and organic chemistry.[1] Its rigid, stereodefined scaffold is a cornerstone in the synthesis of a wide array of pharmacologically active molecules, including nootropic agents and complex natural products.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most robust and scientifically validated methodologies for the enantioselective synthesis of this valuable intermediate. The guide focuses on the causality behind experimental choices, offering field-proven insights into reaction mechanisms, process optimization, and product characterization, thereby ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone

The pyrrolidinone core is a privileged structure in drug discovery, conferring favorable properties such as metabolic stability and the ability to engage in specific hydrogen bonding interactions with biological targets.[1] The (S)-enantiomer of 5-(hydroxymethyl)-2-pyrrolidinone is particularly significant as it provides a synthetically versatile handle—the primary alcohol—for further molecular elaboration, all while maintaining a fixed stereocenter at the C5 position. This combination makes it an essential precursor for creating complex chiral molecules, including therapeutics targeting neurological conditions.[1]

This guide will dissect two primary, field-proven synthetic strategies: the chiral pool approach starting from L-pyroglutamic acid and a powerful de novo synthesis via asymmetric cyclization. Each methodology will be presented with a self-validating system of detailed protocols, mechanistic insights, and characterization data.

Chiral Pool Synthesis: The L-Pyroglutamic Acid Approach

The most common and economically viable route to (S)-(+)-5-(hydroxymethyl)-2-pyrrolidinone leverages the naturally occurring chiral molecule, L-pyroglutamic acid (also known as (S)-5-oxoproline).[3] This strategy is a classic example of chiral pool synthesis, where the inherent stereochemistry of a readily available starting material is transferred to the target molecule, obviating the need for a complex asymmetric induction step. The process is robust, scalable, and proceeds in two high-yielding chemical transformations: esterification and selective reduction.

Strategic Overview & Mechanism

The synthetic logic hinges on the differential reactivity of the two carbonyl groups in L-pyroglutamic acid: the carboxylic acid and the lactam (cyclic amide). The carboxylic acid is significantly more electrophilic and susceptible to modification than the resonance-stabilized amide.

Step 1: Esterification. The carboxylic acid is first converted to an ester, typically an ethyl ester. This transformation serves two purposes: it protects the carboxylic acid from the subsequent reduction step and it increases the solubility of the intermediate in organic solvents. The use of thionyl chloride (SOCl₂) in ethanol is a highly effective method for this esterification. The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate, which is then readily attacked by ethanol.

Step 2: Selective Reduction. The resulting ethyl ester is then reduced to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent functional group tolerance.[4] It is a mild reducing agent that readily reduces esters and ketones but does not affect the more stable amide functionality of the pyrrolidinone ring under standard conditions.[5] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ester.[6] Subsequent workup with a protic source protonates the resulting alkoxide to yield the desired primary alcohol.

Below is a Graphviz diagram illustrating this synthetic pathway.

Caption: Synthetic workflow from L-Pyroglutamic Acid.

Detailed Experimental Protocol

This protocol is a synthesized composite of established procedures, designed for reproducibility and high yield.

Part A: Synthesis of Ethyl (S)-5-oxopyrrolidine-2-carboxylate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-pyroglutamic acid (10.0 g, 77.4 mmol) in absolute ethanol (100 mL).

-

Reagent Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (6.7 mL, 92.9 mmol, 1.2 equiv) dropwise over 20-30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with chloroform or dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by vacuum distillation to afford ethyl (S)-5-oxopyrrolidine-2-carboxylate as a colorless oil.

Part B: Synthesis of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone

-

Reaction Setup: Dissolve the purified ethyl (S)-5-oxopyrrolidine-2-carboxylate (10.0 g, 63.6 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.9 g, 76.3 mmol, 1.2 equiv) portion-wise over 30 minutes. Causality: Portion-wise addition maintains control over the reaction temperature and the rate of hydrogen gas evolution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral and gas evolution stops.

-

Work-up: Filter the resulting mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization. While various solvents can be used, a mixture of ethanol and diethyl ether is often effective. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Expected Yields and Purity

The following table summarizes the typical outcomes for this synthetic route.

| Step | Product | Typical Yield | Purity (Post-Purification) |

| A | Ethyl (S)-5-oxopyrrolidine-2-carboxylate | 80-85% | >98% (GC) |

| B | (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone | 75-85% | >98% (HPLC) |

De Novo Synthesis: Cyclization of Amide Dianions with Epibromohydrin

For applications requiring structural diversity or where the chiral pool approach is not suitable, a de novo synthesis offers a powerful alternative. A particularly efficient and regioselective method has been developed by Langer and colleagues, involving the reaction of amide dianions with epibromohydrin.[7] This approach builds the pyrrolidinone ring from acyclic precursors.

Strategic Overview & Mechanism

This strategy relies on the generation of a highly nucleophilic amide dianion, which then undergoes a sequential alkylation and intramolecular cyclization with epibromohydrin.

Step 1: Dianion Formation. An N-substituted acetamide is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent deprotonates the amide N-H, and the second deprotonates the α-carbon, forming a dianion.

Step 2: Regioselective Alkylation & Cyclization. The dianion is then reacted with epibromohydrin. The more nucleophilic carbanion attacks the most electrophilic carbon of the epoxide, which is the carbon bearing the bromine atom, in an Sₙ2 fashion. This is followed by an intramolecular nucleophilic attack of the amide anion on the epoxide ring, leading to the formation of the 5-membered pyrrolidinone ring.

The key to the high regioselectivity lies in the greater reactivity of the C-Br bond towards nucleophilic attack compared to the epoxide carbons in this specific reaction sequence.[7]

Caption: Workflow for the dianion cyclization method.

Experimental Protocol Outline (Based on Langer et al.)

This protocol provides a general framework. For enantioselectivity, a chiral auxiliary on the nitrogen or an asymmetric catalyst would be required.[7]

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-arylacetamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask.

-

Dianion Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.2 equiv, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Electrophile Addition: Add epibromohydrin (1.1 equiv) dropwise to the cold dianion solution.

-

Reaction: Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude product using column chromatography on silica gel.

This method is highly adaptable and provides a scalable route to various substituted pyrrolidinones with high regioselectivity.[7]

Product Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-(+)-5-(hydroxymethyl)-2-pyrrolidinone.

| Parameter | Specification | Method |

| Appearance | White to pale cream crystalline powder | Visual Inspection |

| Molecular Formula | C₅H₉NO₂ | Elemental Analysis / HRMS |

| Molecular Weight | 115.13 g/mol | Mass Spectrometry |

| Melting Point | 78-86 °C | Melting Point Apparatus |

| Purity | ≥98% | HPLC, GC |

| Optical Rotation | [α]²⁰/D +27.5° to +32.5° (c=2, Ethanol) | Polarimetry |

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~7.15 (s, 1H): NH proton of the lactam.

-

δ ~4.50 (t, 1H): OH proton of the alcohol.

-

δ ~3.65 (m, 1H): C5-H proton.

-

δ ~3.25 (m, 2H): CH₂ protons adjacent to the hydroxyl group.

-

δ ~2.10 (m, 2H): C3-H₂ protons.

-

δ ~1.85 (m, 2H): C4-H₂ protons.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~178.0: C2 (lactam carbonyl).

-

δ ~63.0: CH₂ (hydroxymethyl carbon).

-

δ ~57.0: C5 (chiral center).

-

δ ~30.0: C3.

-

δ ~25.0: C4.

Safety & Handling Considerations

The synthetic protocols described involve hazardous reagents that require strict adherence to safety procedures.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[8][9] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[10][11]

-

Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas. While less reactive than LiAlH₄, it should be handled with care, avoiding contact with strong acids and ensuring proper quenching procedures are followed.

-

n-Butyllithium (n-BuLi): Pyrophoric liquid that ignites spontaneously on contact with air and reacts violently with water.[12] It must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[13] All glassware must be rigorously dried. Appropriate fire-extinguishing material (e.g., dry sand or a Class D fire extinguisher) must be readily available.[14]

Conclusion

The synthesis of enantiopure (S)-(+)-5-(hydroxymethyl)-2-pyrrolidinone is a well-mastered process crucial for the advancement of pharmaceutical and chemical research. The chiral pool approach from L-pyroglutamic acid remains the most practical and widely used method due to its efficiency, cost-effectiveness, and stereochemical reliability. For greater structural diversity, the de novo synthesis via dianion cyclization offers a versatile and regioselective alternative. By understanding the underlying mechanisms and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize this key chiral intermediate, paving the way for future discoveries in drug development and beyond.

References

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available from: [Link]

-

Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]

-

IPCS. (n.d.). INTERNATIONAL CHEMICAL SAFETY CARDS - THIONYL CHLORIDE. Available from: [Link]

-

Chem-Impex International. (n.d.). (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone. Available from: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). Available from: [Link]

-

SpectraBase. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone - Optional[13C NMR] - Spectrum. Available from: [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. Available from: [Link]

- Unnamed Publisher. (n.d.). Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond.

-

PubChem. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone. Available from: [Link]

-

Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). Synthesis of Biological Active this compound at Ambient Temperature. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available from: [Link]

-

Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available from: [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available from: [Link]

-

Daliou, A., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5859-5872. Available from: [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

-

Dickman, D. A., et al. (1988). L-Valinol. Organic Syntheses, 67, 52. Available from: [Link]

-

Jorda, R., et al. (2015). Antimycobacterial and Photosynthetic Electron Transport Inhibiting Activity of Ring-Substituted 4-Arylamino-7-Chloroquinolinium Chlorides. Molecules, 20(9), 15636-15654. Available from: [Link]

-

Rzepa, H. (2015, April 12). The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. Available from: [Link]

-

Todhunter, J. A., & Purich, D. L. (1975). Use of the sodium borohydride reduction technique to identify a gamma-glutamyl phosphate intermediary in the Escherichia coli glutamine synthetase reaction. Journal of Biological Chemistry, 250(9), 3505-3509. Available from: [Link]

-

Crew, A. P., & Mulvihill, M. J. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available from: [Link]

-

Chander, S., et al. (2019). Optimization of Tambjamines Active against Multiple Stages of Malaria Parasites. Journal of Medicinal Chemistry, 62(17), 7866-7883. Available from: [Link]

-

Aathimanikandan, S. (2019). The Applications of Interaction between light and chemical reactivity in molecular systems [Doctoral dissertation, Simon Fraser University]. SFU Summit. Available from: [Link]

-

Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 10. actylislab.com [actylislab.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Protecting n-Butyllithium from Air and Moisture [fishersci.com]

- 13. enhs.uark.edu [enhs.uark.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-(Hydroxymethyl)pyrrolidin-2-one chemical structure

An In-depth Technical Guide to 5-(Hydroxymethyl)pyrrolidin-2-one: Structure, Synthesis, and Applications

Introduction

This compound, also known as pyroglutaminol, is a versatile heterocyclic organic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. The presence of both a hydroxyl group and a chiral center makes it a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a five-membered pyrrolidinone ring with a hydroxymethyl substituent at the 5-position. This position is a stereocenter, meaning the compound can exist as two enantiomers: (R)- and (S)-5-(Hydroxymethyl)pyrrolidin-2-one.

Caption: Chemical structures of racemic, (S)-, and (R)-5-(Hydroxymethyl)pyrrolidin-2-one.

The enantiomeric purity of this compound is often crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct biological activities and metabolic profiles.

Key Identifiers and Physicochemical Properties

| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | This compound[3] | (5S)-5-(hydroxymethyl)pyrrolidin-2-one[4] | (5R)-5-(hydroxymethyl)pyrrolidin-2-one[5] |

| Synonyms | Pyroglutaminol | L-Pyroglutaminol, (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone[4] | D-Pyroglutaminol, (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone[5] |

| CAS Number | 16848-18-9 | 17342-08-4[4] | 66673-40-3[5] |

| Molecular Formula | C₅H₉NO₂[3] | C₅H₉NO₂[4] | C₅H₉NO₂[5] |

| Molecular Weight | 115.13 g/mol [3] | 115.13 g/mol [4] | 115.13 g/mol [5] |

| Melting Point | 83-85 °C[6] | 77-84 °C | 77-84 °C[7] |

| Boiling Point | 147-149 °C at 0.06 mmHg[6] | - | 147-149 °C at 0.06 mmHg[7] |

| Appearance | White to pale cream crystalline powder.[8] | White to pale cream crystalline powder.[8] | White to yellow crystalline powder or flakes.[7] |

| Optical Rotation | Not applicable | [α]20/D +30° (c=2 in ethanol) | [α]20/D -31° (c=5 in ethanol)[9] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.8-2.4 | m | 4H | -CH₂-CH₂- (ring protons) |

| ~3.4-3.7 | m | 2H | -CH₂-OH |

| ~3.8-4.1 | m | 1H | -CH- (at C5) |

| ~4.5-5.0 | t (broad) | 1H | -OH |

| ~7.0-7.5 | s (broad) | 1H | -NH |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~22-24 | C3 |

| ~29-31 | C4 |

| ~57-59 | C5 |

| ~64-66 | -CH₂OH |

| ~178-180 | C2 (C=O) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (hydroxyl) |

| ~3200 (broad) | N-H stretch (amide) |

| ~2950 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (amide) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 115 | [M]⁺ (Molecular ion) |

| 84 | [M - CH₂OH]⁺ |

| 41 | Fragment |

Synthesis Methodologies

Several synthetic routes to this compound have been developed. The choice of method often depends on the desired stereochemistry and the available starting materials.

Synthesis from Pyroglutamic Acid

A common and straightforward method for producing enantiomerically pure this compound is the reduction of the corresponding enantiomer of pyroglutamic acid or its esters.

Caption: General workflow for the synthesis of this compound from a pyroglutamic acid ester.

Experimental Protocol: Synthesis of (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone [9]

-

Dissolution: Dissolve methyl (R)-5-oxopyrrolidine-2-carboxylate in methanol (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) in batches to the cooled solution.

-

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ester to a primary alcohol without affecting the amide functionality. The reaction is performed at 0 °C to control the reaction rate and prevent side reactions.

-

-

Stirring: Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC).

-

Quenching: Carefully add acetic acid to quench the excess NaBH₄.

-

Work-up and Purification: The product is then isolated and purified using standard techniques such as extraction and crystallization.

Cyclization of Amide Dianions with Epibromohydrin

This method provides a regioselective route to N-substituted 5-(hydroxymethyl)pyrrolidin-2-ones.[10]

Experimental Protocol: General Procedure [10]

-

Dianion Formation: Generate an amide dianion from an N-arylacetamide using a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C).

-

Causality: n-BuLi is a powerful base capable of deprotonating both the amide N-H and the α-carbon, forming a dianion. The low temperature is crucial to prevent side reactions and ensure the stability of the dianion.

-

-

Reaction with Epibromohydrin: Add epibromohydrin to the dianion solution. The reaction proceeds via a nucleophilic attack on the carbon bearing the bromine, followed by intramolecular cyclization.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature and then quench with a suitable proton source (e.g., saturated ammonium chloride solution).

-

Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography.

Applications in Research and Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] this compound, particularly in its enantiomerically pure forms, is a key intermediate for introducing this valuable pharmacophore.

Caption: Role of this compound as a versatile building block.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, especially those targeting neurological disorders.[6][11] The chiral nature of the molecule is often exploited to achieve stereospecificity in the final drug product.

-

Biochemical Research: This compound is utilized in studies involving enzyme activity and protein interactions, aiding in the understanding of cellular processes.[6][11] It can be used to synthesize enzyme inhibitors and cognitive enhancers.

-

Polymer Chemistry: It acts as a monomer or building block in the creation of biodegradable polymers.[6]

-

Cosmetic Formulations: Due to its moisturizing properties, it is sometimes incorporated into skincare products.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep in a dark place.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

In case of accidental ingestion or if irritation persists, seek immediate medical attention.

-

Conclusion

This compound is a fundamentally important chiral building block with significant applications in organic synthesis and drug discovery. Its versatile reactivity, stemming from the hydroxyl and lactam functionalities, combined with its stereochemical properties, makes it an invaluable tool for chemists. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the development of new and innovative chemical entities.

References

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

-

Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE this compound AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

-

Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. Retrieved from [Link]

-

Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian journal of work, environment & health, 26(4), 336–342. [Link]

-

Wasteless Bio. (n.d.). (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4909. [Link]

-

Poyraz, S., Yilmaz, M., & Senturk, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1243553. [Link]

-

NIST. (n.d.). 5-Methyl-2-pyrrolidinone. National Institute of Standards and Technology. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. Retrieved from [Link]

-

Khusnutdinova, E. F., Zorin, I. M., & Khusnutdinov, R. I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6599. [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-phenyl-. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Calcium sulphate. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 643511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 7128291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(-)-5-Hydroxymethyl-2-pyrrolidinone, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 8. (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98% [cymitquimica.com]

- 9. 5-Hydroxymethylpyrrolidin-2-one CAS#: 66673-40-3 [amp.chemicalbook.com]

- 10. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

5-(Hydroxymethyl)pyrrolidin-2-one molecular weight

An In-Depth Technical Guide to 5-(Hydroxymethyl)pyrrolidin-2-one for Advanced Research and Development

Abstract

This compound, a chiral heterocyclic compound, serves as a pivotal building block in modern synthetic chemistry. With a molecular weight of 115.13 g/mol , this molecule is distinguished not by its complexity but by its versatility and stereochemical properties, which make it an invaluable intermediate in the development of high-value chemical entities.[1][2] Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, making it a focal point for researchers in medicinal chemistry and materials science.[3] This guide provides a comprehensive technical overview for scientists and drug development professionals, covering the core molecular profile, the critical role of its chirality, detailed protocols for its synthesis and analysis, and its applications. The content is grounded in established scientific principles and methodologies to ensure technical accuracy and practical utility.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. This compound is a relatively small molecule whose utility is magnified by its functional groups: a secondary amide within a lactam ring, a hydroxyl group, and a stereocenter at the C5 position.

Nomenclature and Chemical Identifiers

The compound exists as a racemate or as individual enantiomers, (R) and (S), which have distinct identifiers and properties.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2][4] |

| Synonyms | D-Pyroglutaminol ((R)-enantiomer), L-Pyroglutaminol ((S)-enantiomer) | [1] |

| CAS Number (Racemic) | 62400-75-3 | [2] |

| CAS Number ((R)-enantiomer) | 66673-40-3 | [1] |

| CAS Number ((S)-enantiomer) | 17342-08-4 |

Physicochemical Properties

The physical properties of this compound are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 83-85 °C ((R)-enantiomer); 79-80 °C ((S)-enantiomer) | [1][6] |

| Boiling Point | 147-149 °C @ 0.06 mmHg | [1][6] |

| Solubility | Soluble in ethanol, chloroform, and dimethylformamide | [1][6] |

| Optical Rotation ((R)-enantiomer) | [α]20/D = -31° (c=5 in ethanol) | [1] |

| Optical Rotation ((S)-enantiomer) | [α]20/D = +30° (c=2 in ethanol) |

The Significance of Chirality in Application

The presence of a stereocenter at the C5 position is arguably the most critical feature of this molecule from a drug development perspective. Biological systems, being inherently chiral, often exhibit significantly different interactions with different enantiomers of a drug molecule. One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, the ability to synthesize and analyze stereochemically pure forms of this compound is paramount for its use in creating specific, targeted pharmaceuticals.[3]

Caption: Enantiomers of this compound.

Synthesis and Manufacturing

The efficient and regioselective synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones is crucial for their availability in research. One effective method involves the cyclization of amide dianions with epibromohydrin, which provides a direct route to the pyrrolidinone core.[7]

Detailed Experimental Protocol: Regioselective Synthesis

This protocol is adapted from the work of Langer et al. and describes a scalable, high-yield synthesis.[7] The causality behind this method lies in the generation of a highly nucleophilic dianion, which regioselectively attacks the epibromohydrin.

Step 1: Dianion Generation

-

To a solution of an N-substituted acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Rationale: Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the strong base. The low temperature controls the reaction rate and minimizes side reactions.

-

-

Slowly add n-butyllithium (n-BuLi) (2.2 eq) to the solution while maintaining the temperature at -78 °C.

-

Rationale: n-BuLi is a strong base that deprotonates both the amide N-H and the α-carbon, generating a reactive dianion. Two equivalents are required for complete dianion formation.

-

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

Step 2: Reaction and Cyclization

-

Add epibromohydrin (1.2 eq) dropwise to the dianion solution at -78 °C.

-

Rationale: The dianion's α-carbon attacks the bromine-bearing carbon of epibromohydrin in an Sₙ2 reaction. Adding it slowly prevents an uncontrolled exotherm.

-

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Rationale: The initial nucleophilic attack is followed by an intramolecular cyclization, where the amide anion attacks the epoxide ring to form the five-membered pyrrolidinone. This step requires higher thermal energy to proceed efficiently.

-

Step 3: Quenching and Work-up

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Rationale: Quenching protonates any remaining reactive species and neutralizes the reaction mixture.

-

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Caption: Regioselective synthesis workflow.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to validate the identity, purity, and stereochemical integrity of this compound. A multi-pronged approach is necessary for a self-validating system.

Protocol: Purity and Identity by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing purity and confirming molecular weight. Due to the compound's polarity, derivatization is often employed to improve volatility and chromatographic performance.[8][9]

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile).

-

Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat at 60-70 °C for 30 minutes to convert the hydroxyl and amide groups to their trimethylsilyl (TMS) ethers.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms).

-

Injection: 1 µL, split mode.

-

Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI), 70 eV.

-

Scan Range: m/z 40-500.

-

-

Validation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to the TMS-derivatized product, and the molecular ion or characteristic fragments should confirm the structure.

Protocol: Chiral Purity by HPLC

To determine the enantiomeric excess (ee%), High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard.

-

Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is typical. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection, typically around 210 nm where the amide chromophore absorbs.

-

Validation: Inject a sample of the racemate to determine the retention times of both the (R) and (S) enantiomers. Then, inject the test sample. The ee% can be calculated from the peak areas of the two enantiomers.

Caption: Analytical QC decision workflow.

Applications in Drug Discovery and Development

The utility of this compound extends across multiple scientific domains, primarily driven by its identity as a versatile chiral building block.

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][10] The pyrrolidinone ring provides a stable, three-dimensional scaffold that can be functionalized to achieve specific binding to biological targets like enzymes and receptors.[3][10]

-

Biochemical Research: The molecule is used in studies related to enzyme activity and protein interactions, where its structure can mimic parts of natural substrates or inhibitors.[1][10]

-

Polymer Chemistry: It serves as a monomer for the creation of novel biodegradable polymers, which are of increasing interest for medical devices and environmentally friendly materials.[1]

-

Agrochemicals: The chiral nature of the compound is explored in the development of stereospecific pesticides and herbicides, which can lead to higher efficacy and reduced environmental impact.[1]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant.[11][12]

Hazard Identification

| Hazard Class | GHS Classification | Source(s) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2][11] |

| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation) | [2][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [2][11] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[11][13]

-

Personal Protective Equipment:

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11][13]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, dark place at room temperature.[1][6][13]

-

Incompatibilities: Keep away from strong oxidizing agents.[13]

-

Stability: The compound is stable under recommended storage conditions.[12]

Conclusion

This compound is a cornerstone chiral intermediate whose value is defined by its structural simplicity and functional versatility. Its molecular weight of 115.13 g/mol belies its significant impact across pharmaceuticals, materials science, and agrochemicals. For the research and drug development professional, a mastery of its synthesis, stereochemistry, and analytical validation is essential to fully exploit its potential in creating novel and effective chemical solutions.

References

-

Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone. Retrieved from [Link]

-

Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE this compound AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Retrieved from [Link]

-

Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

Jönsson, B. A., & Åkesson, B. (1997). Analysis of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in plasma. Chromatographia, 46(3-4), 141-144. Retrieved from [Link]

-

Carnerup, M. A., et al. (2005). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Journal of Chromatography B, 822(1-2), 241-248. Retrieved from [Link]

-

Carnerup, A. M., et al. (2005). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 241-248. Retrieved from [Link]

-

Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian journal of work, environment & health, 26(4), 334-340. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-5-(Hydroxymethyl)-2-pyrrolidinone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98% [cymitquimica.com]

- 6. 5-Hydroxymethylpyrrolidin-2-one CAS#: 66673-40-3 [amp.chemicalbook.com]

- 7. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to the Physical Properties of 5-(Hydroxymethyl)pyrrolidin-2-one

Abstract

5-(Hydroxymethyl)pyrrolidin-2-one, also known as pyroglutaminol, is a chiral heterocyclic compound of significant interest to the pharmaceutical and specialty chemical industries. Its dual functionality, comprising a hydroxyl group and a lactam, coupled with its inherent chirality, makes it a valuable building block for the synthesis of a wide array of biologically active molecules.[1] This technical guide provides an in-depth analysis of the core physical properties of this compound, with a focus on its stereoisomers. The document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental methodologies used to determine these properties and their implications for practical applications.

Introduction: The Significance of a Chiral Synthon

The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs.[2] The introduction of a hydroxymethyl group at the 5-position of the pyrrolidin-2-one core creates a versatile chiral precursor. The stereochemistry at this position is crucial, as the biological activity of many pharmaceuticals is dependent on the specific enantiomeric form.[2] Consequently, a thorough understanding of the physical properties of both the (R) and (S) enantiomers, as well as the racemic mixture, is fundamental for their effective use in research and development. These properties not only confirm the identity and purity of the material but also influence its behavior in various chemical transformations and formulations.[1] This guide will systematically explore these characteristics, providing both established data and the scientific rationale behind their measurement.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. It is critical to distinguish between the racemic mixture and the individual enantiomers, as their optical properties differ, and slight variations may be observed in their melting points.

| Property | (R)-(-)-5-(Hydroxymethyl)pyrrolidin-2-one | (S)-(+)-5-(Hydroxymethyl)pyrrolidin-2-one | Racemic this compound |

| Synonyms | D-Pyroglutaminol[1] | L-Pyroglutaminol | Pyroglutaminol |

| CAS Number | 66673-40-3[1] | 17342-08-4 | 62400-75-3[3] |

| Molecular Formula | C₅H₉NO₂[1] | C₅H₉NO₂ | C₅H₉NO₂[3] |

| Molecular Weight | 115.13 g/mol [1] | 115.13 g/mol | 115.13 g/mol [3] |

| Appearance | White to off-white crystalline powder[1] | White to light yellow crystalline powder or crystals | White to off-white solid |

| Melting Point | 83-85 °C[1] | 78-86 °C | 87 °C |

| Boiling Point | 147-149 °C at 0.06 mmHg[1] | Not specified | 185-187 °C at 4 Torr |

| Optical Rotation | [α]²⁰/D = -31° (c=5 in ethanol)[1] | [α]²⁰/D = +27.5° to +32.5° (c=2 in ethanol) | Not applicable |

In-Depth Analysis of Physicochemical Parameters

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity. For crystalline solids like this compound, a sharp melting range typically signifies high purity. The reported melting points for the enantiomers and the racemate show slight variations, which is expected. The racemic mixture often exhibits a different melting point than the pure enantiomers due to differences in crystal lattice packing.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides a highly accurate determination of the melting temperature (Tm).[4]

-

Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow compared to an empty reference pan. The peak of this endothermic event corresponds to the melting point.[5]

-

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of the dried this compound sample into an aluminum DSC pan.[6]

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.[6]

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[6]

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the melting endotherm.[5]

-

Diagram: DSC Workflow for Melting Point Determination

Caption: Workflow for determining the melting point using DSC.

Optical Activity: A Signature of Chirality

The ability of the enantiomers of this compound to rotate plane-polarized light is a direct consequence of their chirality and a key parameter for confirming their stereochemical identity. The (R)-enantiomer is levorotatory (-), while the (S)-enantiomer is dextrorotatory (+). The magnitude of the specific rotation is a measure of enantiomeric purity.

Experimental Protocol: Measurement of Optical Rotation by Polarimetry

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.[7]

-

Principle: Chiral molecules interact with plane-polarized light, causing the plane of polarization to rotate. The direction and magnitude of this rotation are characteristic of the compound.[8]

-

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., c=5 in ethanol for the (R)-isomer).[1]

-

Blank Measurement: Fill the polarimeter cell with the pure solvent (e.g., ethanol) and zero the instrument.[9]

-

Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.[10]

-

Data Acquisition: Measure the observed rotation (α) at a specific temperature (typically 20°C) and wavelength (usually the sodium D-line, 589 nm).[11]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.[8]

-

Diagram: Polarimetry Measurement Process

Caption: Key steps in the measurement of optical rotation.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in synthesis and formulation. Its polar nature, due to the hydroxyl, amide, and carbonyl groups, suggests good solubility in polar solvents.

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble[5] |

| Chloroform | Soluble |

| Dimethylformamide (DMF) | Soluble |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyrrolidine ring and the hydroxymethyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of the atoms.[12]

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule.

Predicted Spectral Data:

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |

| -CH₂- (ring) | 1.8 - 2.4 | Multiplet |

| -CH- (ring) | ~3.8 | Multiplet |

| -CH₂-OH | ~3.5 | Multiplet |

| -OH | Broad singlet | Singlet |

| -NH | Broad singlet | Singlet |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| -CH₂- (ring, adjacent to C=O) | ~30 |

| -CH₂- (ring) | ~25 |

| -CH- (ring) | ~58 |

| -CH₂-OH | ~65 |

| C=O | ~178 |

3.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Peaks:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (amide) | 1650-1700 |

Note: An authentic IR spectrum should be compared with a reference standard for confirmation.[13]

3.4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 115.[3]

-

Key Fragmentation: A prominent peak is often observed at m/z = 84, corresponding to the loss of the hydroxymethyl group (-CH₂OH).[3] This fragmentation is a characteristic feature that can aid in the identification of the compound.[14]

Material Integrity: Synthesis and Purification

The reliability of the physical property data is directly linked to the purity of the material. This compound is commonly synthesized from pyroglutamic acid, a readily available chiral starting material derived from glutamic acid.[10][15]

Synthetic Workflow: Reduction of Pyroglutamic Acid

The most common route involves the reduction of the carboxylic acid functionality of pyroglutamic acid.

Diagram: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

Caption: General synthetic route from L-pyroglutamic acid.

Experimental Protocol: Synthesis of Racemic this compound

The following is a representative procedure for the synthesis of the racemic compound from methyl 5-oxopyrrolidine-2-carboxylate.

-

Dissolution: Dissolve methyl 5-oxopyrrolidine-2-carboxylate in methanol under an inert atmosphere (e.g., argon) and cool to 0 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by carefully adding concentrated hydrochloric acid at 0 °C.

-

Workup: Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

This procedure can be adapted for the synthesis of the individual enantiomers by starting with the corresponding enantiomer of pyroglutamic acid.

Conclusion and Future Outlook

This guide has provided a detailed overview of the essential physical properties of this compound, emphasizing the importance of distinguishing between its stereoisomeric forms. The data presented, along with the outlined experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chiral building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, a solid understanding of the physical properties of key chiral intermediates like pyroglutaminol will remain critical for advancing drug discovery and development. Future work should focus on obtaining and publishing quantitative solubility data in a range of pharmaceutically relevant solvents to further aid in formulation and process development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

- Jeyachandran, V., Kumar, M., & Manikandan, D. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.

- Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE this compound AT AMBIENT TEMPERATURE.

-

JoVE. (2017). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Journal of Visualized Experiments. Retrieved from [Link]

- Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.

-

IMSERC. (2016). Polarimeter Usage. Northwestern University. Retrieved from [Link]

- Koutentis, P. A., & Constantinides, C. P. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5530–5546.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-HYDROXYPYRROLIDINE-2-ONE. Wiley-VCH. Retrieved from [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

- Papageorgiou, G. Z., & Bikiaris, D. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(7), 9489-9509.

- Suganuma, S., Asako, H., Takagi, R., Joka, S., Otani, A., Tsuji, E., & Katada, N. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

University of Potsdam. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

- Wang, Z., Fu, R., Zhu, N., & Li, Z. (2022). Quality marker prediction in Trillium tschonoskii based on UHPLC–MS chemical characterisation and network pharmacology. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003.

-

Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

- Nikolic, N. A., & Beak, P. (2004). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 80, 63.

- Davidson, J. T., DeCaprio, A. P., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. International Journal of Mass Spectrometry, 453, 116343.

- Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.

- Nikolic, N. A., & Beak, P. (2003). (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 80, 63.

- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1629972-75-3|[-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. (R)-(-)-5-Hydroxymethyl-2-pyrrolidinone, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web.pdx.edu [web.pdx.edu]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. (S)-5-(Hydroxymethyl)-2-pyrrolidinone 97 17342-08-4 [sigmaaldrich.com]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. (R)-(-)-5-Hydroxymethyl-2-pyrrolidinone, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. whitman.edu [whitman.edu]

- 15. shokubai.org [shokubai.org]

A Comprehensive Technical Guide to the Safe Handling of 5-(Hydroxymethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for 5-(Hydroxymethyl)pyrrolidin-2-one. Designed for the discerning researcher and drug development professional, this document moves beyond rudimentary safety data sheets to offer a nuanced understanding of the compound's hazard profile, grounded in scientific principles and practical laboratory experience. By elucidating the causality behind safety measures, this guide empowers users to not only adhere to protocols but to cultivate a proactive safety culture rooted in a comprehensive understanding of the material's chemical and toxicological properties.